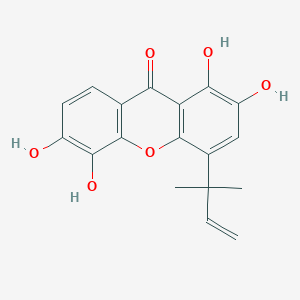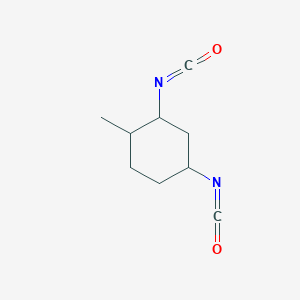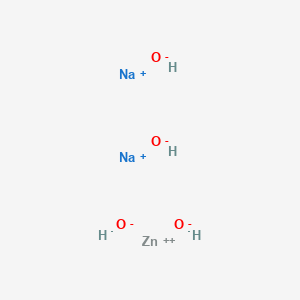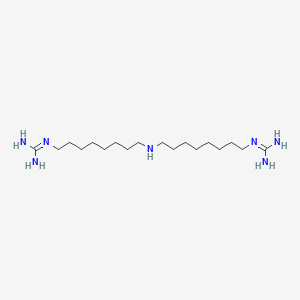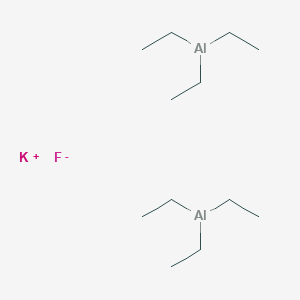
potassium mu-fluoro-bis(triethylaluminium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium mu-fluoro-bis(triethylaluminium) is a chemical compound used in scientific research for its unique properties. It is a highly reactive compound that is used in a variety of applications, including catalysis, organic synthesis, and material science. In
Wirkmechanismus
The mechanism of action of potassium mu-fluoro-bis(triethylaluminium) is not fully understood, but it is believed to act as a Lewis acid catalyst in many reactions. It has a high affinity for electron-rich compounds, which makes it useful in many organic reactions. It is also highly reactive, which makes it useful in reactions where a high degree of selectivity is required.
Biochemical and Physiological Effects
Potassium mu-fluoro-bis(triethylaluminium) is not used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. It has not been studied extensively in terms of its effects on living organisms, and there is little information available on its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of potassium mu-fluoro-bis(triethylaluminium) is its high reactivity, which makes it useful in a wide range of chemical reactions. It is also relatively easy to synthesize, which makes it accessible to researchers. However, its high reactivity also makes it dangerous to handle, and it must be used with caution in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research involving potassium mu-fluoro-bis(triethylaluminium). One area of interest is the development of new materials with unique properties, such as high strength and flexibility. Another area of interest is the development of new catalysts for organic synthesis, particularly in the production of pharmaceuticals and other high-value chemicals. Additionally, there is potential for research into the toxicity and environmental impact of potassium mu-fluoro-bis(triethylaluminium), which could help to inform safe handling practices and disposal methods.
Synthesemethoden
Potassium mu-fluoro-bis(triethylaluminium) is synthesized by reacting potassium fluoride with triethylaluminium in anhydrous conditions. The reaction takes place in a solvent such as toluene or hexane, and the resulting compound is a white solid that is highly reactive. The synthesis method is relatively simple, but it requires careful handling due to the highly reactive nature of the compound.
Wissenschaftliche Forschungsanwendungen
Potassium mu-fluoro-bis(triethylaluminium) has a wide range of scientific research applications. It is used as a catalyst in organic synthesis, particularly in the production of polymers and other materials. It is also used in material science research, where it is used to create new materials with unique properties. Additionally, it is used in the production of electronic components and as a reagent in other chemical reactions.
Eigenschaften
CAS-Nummer |
12091-08-6 |
|---|---|
Molekularformel |
C12H30Al2FK |
Molekulargewicht |
286.43 g/mol |
IUPAC-Name |
potassium;triethylalumane;fluoride |
InChI |
InChI=1S/6C2H5.2Al.FH.K/c6*1-2;;;;/h6*1H2,2H3;;;1H;/q;;;;;;;;;+1/p-1 |
InChI-Schlüssel |
MEHYFUNKDZKKHN-UHFFFAOYSA-M |
Isomerische SMILES |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
SMILES |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
Kanonische SMILES |
CC[Al](CC)CC.CC[Al](CC)CC.[F-].[K+] |
Synonyme |
potassium mu-fluoro-bis(triethylaluminium) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






